molecular formula C22H37N3O3S B12383863 BChE-IN-29

BChE-IN-29

Cat. No.: B12383863
M. Wt: 423.6 g/mol
InChI Key: QEXXJYUNSPANQT-UHFFFAOYSA-N
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Description

BChE-IN-29 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline, including acetylcholine. Butyrylcholinesterase is widely distributed in the nervous system and plays a role in cholinergic neurotransmission. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BChE-IN-29 typically involves the quaternization of the quinuclidine moiety of cinchonidine derivatives with various groups such as methyl, benzyl, and substituted benzyl groups. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and quality control to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: BChE-IN-29 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

BChE-IN-29 has several scientific research applications, including:

Mechanism of Action

BChE-IN-29 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine and other esters of choline. This inhibition helps maintain higher levels of acetylcholine in the nervous system, which is beneficial in conditions where cholinergic neurotransmission is impaired, such as in Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: BChE-IN-29 is unique due to its high selectivity and potency in inhibiting butyrylcholinesterase compared to other similar compounds. This selectivity makes it a promising candidate for therapeutic applications targeting neurodegenerative diseases .

Properties

Molecular Formula

C22H37N3O3S

Molecular Weight

423.6 g/mol

IUPAC Name

3-[2-(azepan-1-yl)ethylsulfamoyl]-4-methyl-N,N-dipropylbenzamide

InChI

InChI=1S/C22H37N3O3S/c1-4-13-25(14-5-2)22(26)20-11-10-19(3)21(18-20)29(27,28)23-12-17-24-15-8-6-7-9-16-24/h10-11,18,23H,4-9,12-17H2,1-3H3

InChI Key

QEXXJYUNSPANQT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCCCCC2

Origin of Product

United States

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